(1R,5S)-8-((2,6-dichlorophenyl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane
Description
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Properties
IUPAC Name |
8-(2,6-dichlorophenyl)sulfonyl-3-pyrazol-1-yl-8-azabicyclo[3.2.1]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N3O2S/c17-14-3-1-4-15(18)16(14)24(22,23)21-11-5-6-12(21)10-13(9-11)20-8-2-7-19-20/h1-4,7-8,11-13H,5-6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSSDEDSDYYGPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2S(=O)(=O)C3=C(C=CC=C3Cl)Cl)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1R,5S)-8-((2,6-dichlorophenyl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane , identified by its CAS number 2309344-41-8 , is a novel chemical entity that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing data from various studies and sources to provide a comprehensive overview.
Chemical Structure
The molecular formula of the compound is with a molecular weight of 386.3 g/mol . The structure features a bicyclic framework with a pyrazole moiety and a sulfonyl group attached to a dichlorophenyl ring.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 386.3 g/mol |
| Molecular Formula | C₁₆H₁₇Cl₂N₃O₂S |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The presence of the sulfonyl group suggests potential interactions with proteins involved in metabolic pathways.
Inhibition Studies
Recent studies have focused on the inhibition of acetylcholinesterase (AChE) , an enzyme critical for neurotransmission. Compounds related to the bicyclic structure have demonstrated significant AChE inhibitory activity, which is relevant in the context of neurodegenerative diseases such as Alzheimer's disease .
Antiparasitic Activity
In vitro studies have shown that derivatives similar to our compound exhibit potent antiparasitic activity against organisms such as Entamoeba histolytica and Giardia intestinalis. For instance, compounds with similar moieties reported IC50 values as low as 1.47 µM/mL , indicating strong efficacy compared to standard treatments like metronidazole .
Cytotoxicity Assessment
While evaluating the cytotoxicity of related compounds, it was found that many maintained low toxicity profiles while exhibiting high biological activity. This is crucial for therapeutic applications where selective toxicity is desired .
Study 1: AChE Inhibition
A study published in 2013 explored various piperazine derivatives for their AChE inhibitory potential. The findings highlighted that derivatives containing sulfonyl groups significantly enhanced binding affinity at both the peripheral anionic site and catalytic sites of AChE, suggesting that our compound may exhibit similar properties .
Study 2: Antiparasitic Efficacy
Another research effort focused on synthesizing new quinolinone-chalcone series compounds, which demonstrated promising results against parasitic infections. The study indicated that structural modifications led to enhanced biological activity, supporting the hypothesis that our compound could be optimized for similar effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
